molecular formula C11H9BrN2O B7560711 4-(2-Bromophenoxy)-2-methylpyrimidine

4-(2-Bromophenoxy)-2-methylpyrimidine

Cat. No.: B7560711
M. Wt: 265.11 g/mol
InChI Key: SLBNNAOAAAWVML-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a 2-bromophenoxy group at position 2. The bromophenoxy moiety introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions. This compound is of interest in coordination chemistry and medicinal research due to its ability to act as a ligand or intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

4-(2-bromophenoxy)-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-13-7-6-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNNAOAAAWVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-Bromophenoxy)-2-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of 4-(2-Bromophenoxy)-2-methylpyrimidine .

Chemical Reactions Analysis

4-(2-Bromophenoxy)-2-methylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Bromophenoxy)-2-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine

  • Substituents : Bromine at pyrimidine C4, methoxy at C2, phenyl at C4.
  • Key Differences: The bromine is directly on the pyrimidine ring rather than the phenoxy group, and the methoxy group alters electronic properties compared to methyl. This structure exhibits distinct crystallographic packing due to hydrogen bonding (C–H⋯Br interactions) .
  • Applications : Primarily studied for crystallographic behavior rather than coordination chemistry.

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine

  • Substituents: Bromophenoxy at pyrimidine C2, trifluoromethyl at C3.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, reducing the pyrimidine ring’s basicity compared to the methyl group in the target compound. This enhances metabolic stability in pharmaceutical contexts .

4-(4-Bromophenyl)-6-(difluoromethyl)-2-methylpyrimidine

  • Substituents : Bromophenyl at C4, difluoromethyl at C6, methyl at C2.
  • Key Differences : The difluoromethyl group increases lipophilicity (ClogP ~3.2) compared to the target compound, making it more suitable for membrane permeability in drug design .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Key Interactions
4-(2-Bromophenoxy)-2-methylpyrimidine ~279.1 Not reported Moderate in polar aprotic solvents Ag–N coordination
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine ~319.2 145–147 Low in water, high in DMSO C–H⋯Br, π–π stacking
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine ~347.1 Not reported High in organic solvents C–F⋯H hydrogen bonds

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